molecular formula C23H26N2O4 B11152911 N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11152911
M. Wt: 394.5 g/mol
InChI Key: WHMGHDWGHOVICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(3,4-Dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic isoquinoline derivative featuring a carboxamide group at the N⁴ position. Key structural attributes include:

  • 3,4-Dimethoxyphenethyl chain: Enhances lipophilicity and may modulate pharmacokinetics.
  • 1-Oxo group: Contributes to hydrogen-bonding interactions, affecting solubility and target engagement.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive isoquinoline carboxamides reported in medicinal chemistry literature .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-15(2)25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-11-16-9-10-20(28-3)21(13-16)29-4/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)

InChI Key

WHMGHDWGHOVICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxyphenethylamine with an appropriate isoquinoline derivative under controlled conditions. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The goal is to develop a scalable and cost-effective process that meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural Analogues from Medicinal Chemistry Studies

highlights quinoline and isoquinoline carboxamides with variations in substituents and functional groups:

Compound Name Key Structural Differences Synthesis & Characterization Insights
N³-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) - Adamantyl group (bulky hydrophobic substituent) at N³
- 4-Thioxo (sulfur replaces oxygen)
- Pentyl chain at N¹
Purified via TLC (cyclohexane/ethyl acetate); characterized by IR, ¹H NMR, LC-MS
N³-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) - Chlorine at C6 (electron-withdrawing group)
- Adamantyl and pentyl substituents
Chiral HPLC separation for enantiomers; enhanced bioactivity noted due to Cl
N⁴-(3,4-Dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide - Dimethoxyphenethyl (electron-rich aryl) at N⁴
- Isopropyl at C2 (less bulky than adamantyl)
Likely synthesized via similar carboxamide coupling; characterization methods inferred from analogues

Key Observations :

  • Functional Group Effects : The 4-thioxo group in compound 47 may increase metabolic stability compared to the 1-oxo group in the target compound.
  • Electron Modulation : Chlorine in compound 52 improves binding affinity in some targets, suggesting that the absence of such groups in the target compound might limit its potency against similar targets .

Tetrahydroisoquinoline Derivatives from Specialty Chemical Catalogs

lists structurally related tetrahydroisoquinolines with distinct functionalization:

Compound Name (Catalog ID) Key Structural Differences Potential Implications
(3S,4R)-3-(4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (BP 1556) - Benzoimidazolyl substituent (aromatic heterocycle)
- Carboxylic acid at C4 (ionizable group)
- Stereospecific (3S,4R) configuration
Enhanced target specificity due to stereochemistry; carboxylic acid may limit blood-brain barrier penetration
(3S,4R)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid (BP 1557) - Trifluoromethyl group (electron-deficient)
- Pyrrolidine core (saturated ring)
Improved metabolic stability from CF₃ group; altered conformational flexibility

Key Observations :

  • Ionizable vs.
  • Stereochemistry : Chiral centers in BP 1556/1557 highlight the importance of stereochemistry in drug-receptor interactions, which is unexplored in the target compound’s current description.
  • Aromatic vs. Aliphatic Substituents : The dimethoxyphenethyl group in the target compound may offer π-π stacking interactions absent in aliphatic substituents like propyl or pentyl chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.